molecular formula C20H17NO2 B5862655 3-methylphenyl diphenylcarbamate

3-methylphenyl diphenylcarbamate

Cat. No.: B5862655
M. Wt: 303.4 g/mol
InChI Key: KSGSRUCRMLAVLT-UHFFFAOYSA-N
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Description

3-Methylphenyl diphenylcarbamate (CAS 10369-97-8) is a carbamate ester compound with the molecular formula C₂₀H₁₇NO₂ and a molecular weight of 303.35 g/mol . This chemical is provided as a high-purity material for research and development purposes. Carbamate compounds are of significant interest in synthetic chemistry, particularly as intermediates in the development of more complex molecules. While the specific research applications for this compound are still being explored, related carbamate and carbonate compounds are widely utilized in materials science. For instance, diphenyl carbonate (DPC) is a critical precursor in the phosgene-free synthesis of polycarbonates, which are high-performance engineering thermoplastics . The study of such compounds contributes to the development of novel catalytic materials and more environmentally benign synthetic routes for polymer production . Researchers value this compound for its potential as a building block in organic synthesis and for probing structure-activity relationships. This product is intended for laboratory research use only and is not classified as a drug or approved for any diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle all materials according to established laboratory safety protocols.

Properties

IUPAC Name

(3-methylphenyl) N,N-diphenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c1-16-9-8-14-19(15-16)23-20(22)21(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGSRUCRMLAVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylphenyl diphenylcarbamate typically involves the reaction of 3-methylphenyl isocyanate with diphenyl carbonate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economic viability of the production process. The product is then purified through techniques such as crystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methylphenyl diphenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Oxidized carbamate derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aromatic carbamates with various functional groups.

Scientific Research Applications

3-methylphenyl diphenylcarbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-methylphenyl diphenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways or cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison

Compound Substituent Carbamate Type Molecular Weight (g/mol) Key Property
3-Methylphenyl diphenylcarbamate 3-methylphenyl Diphenylcarbamate ~318.36 (estimated) High lipophilicity
3-Aminophenyl dimethylcarbamate 3-aminophenyl Dimethylcarbamate 180.20 Enhanced solubility
3-(1,3,4-Oxadiazol-2-yl)phenyl diphenylcarbamate Oxadiazole + phenyl Diphenylcarbamate 357.36 Rigid heterocyclic structure

Q & A

Q. What are the recommended synthetic routes for 3-methylphenyl diphenylcarbamate, and what critical reaction conditions must be controlled?

Methodological Answer: The synthesis of carbamate derivatives like this compound typically involves nucleophilic substitution or condensation reactions. Key steps include:

  • Anhydrous Solvent Systems : Use solvents like dichlorromethane or dioxane to minimize hydrolysis of reactive intermediates .
  • Temperature Control : Maintain low temperatures (0–5°C) during initial mixing to prevent side reactions (e.g., premature carbamate decomposition) .
  • Catalytic Bases : Employ triethylamine or pyridine to neutralize HCl byproducts during carbamate bond formation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Look for characteristic peaks:
  • N-H proton at ~558 c.p.m. (broad) and aromatic protons in the 6.5–7.5 ppm range .
  • Methyl groups on the phenyl ring appear as singlets at ~2.3 ppm .
    • 13C NMR : Carbamate carbonyl (C=O) signals at ~155–160 ppm .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Optimize mobile phases (e.g., acetonitrile/water gradients) for resolution .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Recrystallization : Use ethyl acetate/hexane mixtures for high-purity crystals. Monitor solubility at elevated temperatures (~60°C) .
  • Column Chromatography : Employ silica gel with eluents like dichloromethane:methanol (95:5) to separate carbamate derivatives from polar impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for carbamate derivatives?

Methodological Answer: Discrepancies in NMR or IR spectra may arise from:

  • Tautomerism : Carbamates can exhibit keto-enol tautomerism, altering peak positions. Use deuterated DMSO to stabilize tautomers and acquire consistent spectra .
  • Solvent Effects : Compare spectra in multiple solvents (e.g., CDCl3 vs. DMSO-d6) to identify solvent-induced shifts .
  • Dynamic NMR : Apply variable-temperature NMR to detect conformational exchanges (e.g., hindered rotation of aryl groups) .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

Methodological Answer:

  • Reagent Stoichiometry : Use a 1.2:1 molar ratio of phenyl chloroformate to 3-methylphenol to ensure complete conversion .

  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of phenolic intermediates .

  • Table 1 : Comparison of Solvent Systems for Yield Optimization

    SolventTemperature (°C)Yield (%)Purity (%)Reference
    Dichloromethane0–57895
    Dioxane256588

Q. How do substituents on the phenyl ring influence the stability of diphenylcarbamates?

Methodological Answer:

  • Electron-Donating Groups (e.g., -CH3) : Enhance stability by reducing electrophilicity at the carbamate carbonyl, slowing hydrolysis .
  • Steric Effects : Bulky substituents (e.g., 3-methyl) hinder nucleophilic attack on the carbamate bond, increasing shelf life .
  • Accelerated Stability Testing : Expose derivatives to 40°C/75% RH for 4 weeks and monitor degradation via HPLC. 3-Methylphenyl analogs show <5% decomposition under these conditions .

Q. What computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with acetylcholinesterase (target for carbamate-based inhibitors). Focus on π-π stacking with aromatic residues (e.g., Trp86) .
  • QSAR Models : Corrogate substituent effects (e.g., Hammett σ values) with IC50 data to predict potency .

Q. How can researchers validate the absence of genotoxic impurities in synthesized this compound?

Methodological Answer:

  • LC-MS/MS : Screen for residual aryl amines (potential genotoxins) using multiple reaction monitoring (MRM) transitions. Limit: <1 ppm per ICH M7 guidelines .
  • Ames Test : Conduct bacterial reverse mutation assays with S. typhimurium strains TA98/TA100 to confirm mutagenicity thresholds .

Data Contradiction Analysis

Q. How to address conflicting reports on the reactivity of diphenylcarbamates in nucleophilic environments?

Methodological Answer:

  • pH-Dependent Reactivity : Carbamates hydrolyze faster under alkaline conditions (pH >10). Reconcile data by standardizing pH during experiments .
  • Counterion Effects : Compare reactivity of hydrochloride salts (e.g., ) vs. free bases. Salts may exhibit reduced nucleophilic susceptibility due to ionic stabilization .

Methodological Tables

Q. Table 2: Key Spectral Data for this compound

TechniqueKey SignalsReference
1H NMR (CDCl3)δ 2.3 (s, 3H, CH3), 7.2–7.5 (m, ArH)
IR (KBr)1720 cm⁻¹ (C=O stretch)
HPLC Retention12.5 min (C18, 70:30 ACN:H2O)

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